

Spectral Data Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B567764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2,6-dimethoxybenzaldehyde** (CAS No. 1354050-38-6).[1][2] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a summary of expected spectral characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

- IUPAC Name: **4-bromo-2,6-dimethoxybenzaldehyde**
- Molecular Formula: C₉H₉BrO₃
- Molecular Weight: 245.07 g/mol
- Appearance: Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde (-CHO)
~6.8	Singlet	2H	Aromatic (H-3, H-5)
~3.9	Singlet	6H	Methoxy (-OCH ₃)

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~189	Aldehyde Carbonyl (C=O)
~162	Aromatic Carbons (C-2, C-6, attached to -OCH ₃)
~130	Aromatic Carbon (C-4, attached to Br)
~115	Aromatic Carbon (C-1, attached to -CHO)
~92	Aromatic Carbons (C-3, C-5)
~56	Methoxy Carbons (-OCH ₃)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-Bromo-2,6-dimethoxybenzaldehyde** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- For ^1H NMR, a standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3100	Medium	C-H Stretch (Aromatic & Aliphatic)
~2850, ~2750	Weak	C-H Stretch (Aldehyde, Fermi doublet)
~1700	Strong	C=O Stretch (Aldehyde)
~1580, ~1460	Medium	C=C Stretch (Aromatic ring)
~1250, ~1050	Strong	C-O Stretch (Methoxy)
~600-800	Strong	C-Br Stretch

Experimental Protocol for IR Spectroscopy (Solid State)

Sample Preparation (Thin Film Method):

- Dissolve a small amount (a few milligrams) of **4-Bromo-2,6-dimethoxybenzaldehyde** in a volatile solvent like methylene chloride or acetone.[3]
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plate is first recorded.
- The salt plate with the sample film is then placed in the sample holder.
- The sample spectrum is acquired, typically over a range of 4000-400 cm^{-1} , and ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

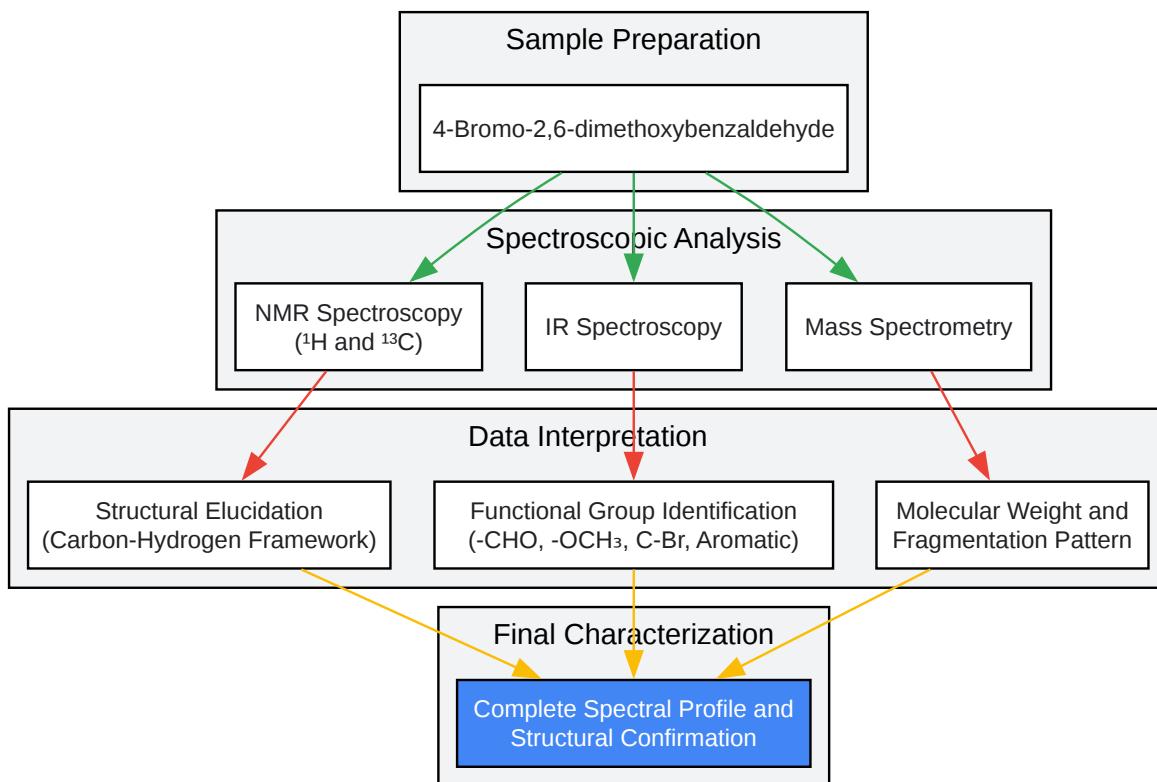
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
244/246	High	Molecular ion $[\text{M}]^+$ (Isotopic pattern due to Br)
243/245	Medium	$[\text{M}-\text{H}]^+$
215/217	Medium	$[\text{M}-\text{CHO}]^+$
187/189	Low	$[\text{M}-\text{CHO}-\text{CO}]^+$
172	Medium	$[\text{M}-\text{Br}]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:


- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
- Electron Ionization (EI) is a common method for ionizing small organic molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M^+).[4]

Mass Analysis and Detection:

- The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.
- The ions are separated based on their mass-to-charge ratio (m/z).[4]
- A detector measures the abundance of each ion, generating a mass spectrum.[4]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Bromo-2,6-dimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral characterization of **4-Bromo-2,6-dimethoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-dimethoxybenzaldehyde | 1354050-38-6 [chemicalbook.com]
- 2. 4-Bromo-2,6-dimethoxybenzaldehyde [sobekbio.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567764#4-bromo-2-6-dimethoxybenzaldehyde-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com